2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the pyrrole family. This compound is characterized by the presence of both an amino group and a carbonitrile group, which contribute to its chemical reactivity and potential biological activity. The benzyloxy group enhances its solubility and may influence its interaction with biological targets.
This compound can be synthesized through various methods that involve the manipulation of pyrrole derivatives and their functionalization. Its derivatives have been studied for their biological activities, particularly as inhibitors of metallo-β-lactamases, which are enzymes that confer antibiotic resistance.
2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile is classified as an organic nitrogen compound and specifically falls under the category of heterocyclic compounds due to the presence of the pyrrole ring. It is also categorized as a potential pharmaceutical intermediate due to its bioactive properties.
The synthesis of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step reactions starting from simpler pyrrole derivatives. Common methods include:
Technical details include the use of reagents such as sodium hydride for deprotonation and various acyl chlorides for acylation reactions, often under controlled temperatures to optimize yields .
The molecular structure of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile features:
The molecular formula is C16H16N4O, and it has a molar mass of approximately 284.33 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its composition and structural integrity.
The compound can undergo several chemical reactions, including:
Technical details regarding these reactions often involve optimizing conditions such as solvent choice and reaction time to maximize yield and purity .
The mechanism of action for 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile primarily relates to its role as an inhibitor of metallo-β-lactamases. These enzymes are crucial in bacterial resistance against β-lactam antibiotics.
The proposed mechanism involves:
Data from structure-activity relationship studies indicate that specific modifications in the compound can enhance its inhibitory potency against various subclasses of metallo-β-lactamases .
The compound typically appears as a crystalline solid with a melting point around 140–142 °C. Its solubility profile suggests it is soluble in organic solvents like dichloromethane but less soluble in water, which is common for many organic compounds with hydrophobic groups.
Chemical properties include:
Relevant data includes spectral information such as nuclear magnetic resonance spectra confirming structural features and infrared spectroscopy indicating functional groups present .
2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile has significant potential applications in medicinal chemistry:
Research continues into optimizing its structure for enhanced activity and reduced side effects, making it a promising candidate in drug discovery efforts aimed at combating antibiotic resistance .
Pyrrole, a five-membered nitrogenous heterocycle, has been a cornerstone of medicinal chemistry since its isolation from bone pyrolysis by Anderson in 1857. Its significance expanded dramatically with the recognition of pyrrole units in hemoglobin (heme), chlorophyll, vitamin B₁₂, and bile pigments. These discoveries revealed the critical biological relevance of pyrrole scaffolds in fundamental physiological processes [7]. By the mid-20th century, synthetic pyrrole derivatives emerged as therapeutic agents, exemplified by the 1960s introduction of tolmetin (Tolectin®), a pyrrole-acetic acid anti-inflammatory drug targeting cyclooxygenase (COX). This breakthrough demonstrated the pharmacological versatility of synthetic pyrrole derivatives beyond natural products [7].
The 1990s marked a transformative era with the development of atorvastatin (Lipitor®), featuring a pyrrole core as an HMG-CoA reductase inhibitor. This became the best-selling pharmaceutical in history, validating pyrrole as a privileged scaffold in drug design. Concurrently, sunitinib (Sutent®), a pyrrole-based kinase inhibitor, received FDA approval for oncology indications, reinforcing the scaffold's therapeutic breadth. The recent deployment of remdesivir (Veklury®), featuring a pyrrole-triazine moiety, against SARS-CoV-2 underscores the enduring pharmaceutical relevance of pyrrole derivatives in modern therapeutics [7].
Table 1: Key Historical Milestones in Pyrrole-Based Therapeutics
Year | Discovery/Compound | Therapeutic Significance |
---|---|---|
1857 | Pyrrole isolation | Identification from bone pyrolysis byproducts |
1930s | Heme structure elucidation | Confirmed pyrrole as core unit in hemoglobin |
1976 | Tolmetin approval | First synthetic pyrrole drug (NSAID) |
1996 | Atorvastatin approval | Pyrrole-based statin for hypercholesterolemia |
2006 | Sunitinib approval | Antitumor kinase inhibitor with pyrrole core |
2020 | Remdesivir approval | Antiviral for COVID-19 featuring pyrrole-triazine motif |
Metallo-β-lactamases (MBLs) represent a catastrophic threat to modern antimicrobial therapy, hydrolyzing nearly all β-lactam antibiotics, including carbapenems—the traditional "last-resort" antibiotics. Crucially, MBLs evade inhibition by clinically available serine β-lactamase inhibitors (e.g., clavulanic acid), creating an urgent therapeutic void. Among MBL subclasses (B1-B3), IMP-1 (B1), CphA (B2), and AIM-1 (B3) exhibit broad substrate profiles and mobile genetic transferability, facilitating global dissemination of resistance [1].
Pyrrole derivatives have emerged as promising MBL inhibitors due to their structural flexibility and zinc-binding potential. The lead compound 5a (2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile) demonstrated broad-spectrum inhibition against IMP-1 (Kᵢ = 21 ± 10 µM), CphA, and AIM-1 MBLs through distinct mechanisms: competitive inhibition for IMP-1 versus mixed inhibition for CphA/AIM-1. This versatility against diverse MBL classes highlights the pyrrole scaffold's unique value in resistance reversal [1]. Optimization efforts revealed that N-benzyl substitution was indispensable for potency, while 4,5-diphenyl groups could be replaced with furans without significant activity loss. These structure-activity relationships (SAR) provided a rational foundation for developing next-generation inhibitors targeting MBL-mediated resistance [1] .
Table 2: Comparative Activity of Pyrrole-Based MBL Inhibitors
Compound | Structure | IMP-1 Kᵢ (µM) | CphA Activity | AIM-1 Activity |
---|---|---|---|---|
5a (Lead) | 1-Benzyl-4,5-diphenyl | 21 ± 10 | Mixed inhibition | Mixed inhibition |
5b | 4,5-Dimethyl replacement | >100 | Inactive | Inactive |
5c | 4,5-Difuryl replacement | ~21 | Moderate | Moderate |
5d | N-(3,4-Dichlorobenzyl) variant | 16 ± 3 | Potent | Potent |
Target Compound | 4-(3-Benzyloxyphenyl) substitution | Pending data | Pending data | Pending data |
The target compound, 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile, strategically incorporates three pharmacophoric elements designed to optimize MBL inhibition and antibacterial synergy:
Benzyloxy Phenyl Motif: The 3-(benzyloxy)phenyl group at pyrrole C4 position introduces enhanced hydrophobicity and π-stacking potential versus simpler phenyl groups. Molecular modeling indicates this moiety may occupy the hydrophobic subpocket of MBL active sites (e.g., Val25/Trp28/Val31 in IMP-1), with the benzyloxy oxygen potentially serving as a weak zinc ligand. This design extends SAR insights from compound 5d, where electron-withdrawing 3,4-dichloro substitution improved IMP-1 inhibition (Kᵢ = 16 ± 3 µM) [1] .
Cyanopyrrole Core: The 3-cyano group exerts dual electronic effects: (1) Significant modulation of pyrrole ring electron density, enhancing interactions with catalytic zinc ions via the cyano nitrogen's lone pair; and (2) Hydrogen-bond acceptor capability with key residues (e.g., Lys161 in IMP-1; N-N distance 3.10 Å). This motif mirrors the cyanopyrrole configuration in compound 5a, proven essential for MBL binding [1] .
Amino Functionality: The 2-amino group provides hydrogen-bond donor capacity, enabling interactions with conserved histidine residues (e.g., His139 in IMP-1; N-N distance 3.03 Å). Unsubstituted amino groups consistently outperform acylated derivatives in MBL inhibition, highlighting the requirement for free hydrogen-bonding capability at this position [1].
Physicochemically, the compound (C₁₈H₁₅N₃O, MW 289.33 g/mol) exhibits balanced properties predicted to support cellular penetration: Moderate lipophilicity (calculated cLogP ~3.2), polar surface area ~65 Ų, and rotational bonds enabling conformational adaptation within MBL active sites. These parameters align with Lipinski/Veber guidelines for drug-like molecules, suggesting favorable bioavailability potential [2] [6].
Table 3: Structural Components and Their Therapeutic Rationale
Structural Element | Role in Bioactivity | Molecular Targets |
---|---|---|
3-Benzyloxyphenyl at C4 | Hydrophobic pocket occupation; π-π stacking | MBL hydrophobic subpocket (e.g., Val25, Trp28) |
3-Cyano group at C3 | Zinc coordination; H-bond acceptor | MBL catalytic zinc ions; Lys161 residue |
2-Amino group at C2 | H-bond donor; molecular recognition | His139 in IMP-1 active site |
N1-H tautomerism | Active site adaptability; proton donation capability | Flexible binding across MBL subclasses |
Concluding Remarks
The strategic integration of the 3-benzyloxyphenyl motif into the cyanopyrrole scaffold represents a rational advancement in MBL inhibitor design. By exploiting SAR insights from pioneering compounds like 5a while introducing novel hydrophobic extensions, this compound addresses critical gaps in overcoming carbapenem resistance. Future structural optimizations may explore halogen incorporation at the benzyloxy phenyl ring—a strategy proven effective in earlier analogues—to further enhance zinc affinity and spectrum against B2/B3 MBLs.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: